2-[Methyl(phenylsulfonyl)amino]benzoic acid
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Overview
Description
2-[Methyl(phenylsulfonyl)amino]benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which includes a sulfonyl group attached to an aromatic amine.
Mechanism of Action
Target of Action
The primary target of 2-[Methyl(phenylsulfonyl)amino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the initiation of protein synthesis by removing the methionine residue from nascent proteins.
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its function .
Preparation Methods
The synthesis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with methyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-[Methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
2-[Methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-[Methyl(phenylsulfonyl)amino]benzoic acid can be compared with other sulfanilide derivatives, such as:
5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid: This compound has a similar structure but with a methyl group at a different position on the aromatic ring.
Benzenesulfonamides: These compounds share the sulfonamide moiety but differ in the attached aromatic groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-15(13-10-6-5-9-12(13)14(16)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOWWOHHXDOGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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